2,3-Difluoro-4-nitrobenzonitrile
Description
2,3-Difluoro-4-nitrobenzonitrile is a fluorinated aromatic compound characterized by a nitrile group (-CN), two fluorine atoms at the 2- and 3-positions, and a nitro group (-NO₂) at the 4-position of the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The electron-withdrawing nitro and nitrile groups enhance reactivity toward nucleophilic substitution and metal-catalyzed cross-coupling reactions, while fluorine atoms improve metabolic stability and lipophilicity in derived molecules .
Properties
IUPAC Name |
2,3-difluoro-4-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2N2O2/c8-6-4(3-10)1-2-5(7(6)9)11(12)13/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLKRJIMXDYNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-nitrobenzonitrile typically involves the fluorination of 4-nitrobenzonitrile. One common method is the reaction of 4-nitrobenzonitrile with a fluorinating agent such as potassium fluoride in the presence of a phase transfer catalyst. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2,3-Difluoro-4-nitrobenzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of efficient fluorinating agents and catalysts to achieve high yield and cost-effectiveness. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Reduction: The major product is 2,3-difluoro-4-aminobenzonitrile.
Oxidation: Various oxidized forms depending on the extent of oxidation
Scientific Research Applications
2,3-Difluoro-4-nitrobenzonitrile is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and specialty chemicals .
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, making it useful in different applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s distinct properties emerge when compared to analogs with variations in substituent positions, functional groups, or halogen types. Below is a systematic analysis:
Substituent Position Isomers
- 2,5-Difluoro-4-nitrobenzonitrile (CAS 172921-32-3) Structural difference: Fluorine at 2- and 5-positions, nitro at 4-position. However, the fluorine arrangement may reduce steric hindrance in substitution reactions .
- 2,6-Difluoro-3-nitrobenzonitrile (CAS 143879-77-0)
Functional Group Variants
- 4-Ethoxy-2,3-difluorobenzonitrile (CAS 126162-96-7)
- Structural difference : Ethoxy (-OCH₂CH₃) replaces the nitro group at the 4-position.
- Impact : The electron-donating ethoxy group decreases the ring’s electrophilicity, making it less reactive in nitration or halogenation compared to 2,3-difluoro-4-nitrobenzonitrile. This variant is more suited for applications requiring electron-rich intermediates, such as ether cleavage reactions .
- 2,3-Difluoro-4-methoxybenzonitrile (from Biopharmacule catalog)
Halogen-Substituted Analogs
- 1,4-Dibromo-2,3-difluorobenzene (CAS 156682-52-9)
- Structural difference : Bromine replaces the nitrile and nitro groups.
- Impact : Bromine’s higher atomic weight and lower electronegativity compared to nitro/nitrile groups result in a denser, less reactive compound. It is primarily used in Suzuki-Miyaura couplings, whereas 2,3-difluoro-4-nitrobenzonitrile is tailored for nucleophilic substitutions .
Physicochemical and Reactivity Trends
The table below summarizes key differences:
| Compound | Substituents | Key Properties/Applications | Reactivity Profile |
|---|---|---|---|
| 2,3-Difluoro-4-nitrobenzonitrile | -CN, -NO₂, 2,3-F | High electrophilicity, suited for SNAr reactions | Reacts readily with amines/thiols |
| 2,5-Difluoro-4-nitrobenzonitrile | -CN, -NO₂, 2,5-F | Lower steric hindrance, thermal stability | Enhanced cross-coupling activity |
| 4-Ethoxy-2,3-difluorobenzonitrile | -CN, -OCH₂CH₃, 2,3-F | Electron-rich, used in ether syntheses | Moderate electrophilicity |
| 1,4-Dibromo-2,3-difluorobenzene | -Br, 2,3-F | Heavy halogen, Suzuki coupling substrate | Low polarity, inert to nucleophiles |
Notes:
- Electronic effects : Nitro groups increase electrophilicity by 20–30% compared to alkoxy groups, as measured by Hammett constants .
- Synthetic utility : Fluorine’s small atomic radius allows precise steric control in drug design, while bromine analogs are bulkier and less metabolically stable .
Research and Industrial Relevance
2,3-Difluoro-4-nitrobenzonitrile’s nitro group facilitates sequential functionalization, a critical advantage in multi-step syntheses of antitumor agents and herbicides. In contrast, methoxy or ethoxy analogs are preferred in less aggressive reaction conditions . Industrial scalability is enhanced by nitration expertise, as highlighted by suppliers specializing in high-pressure, continuous distillation processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
